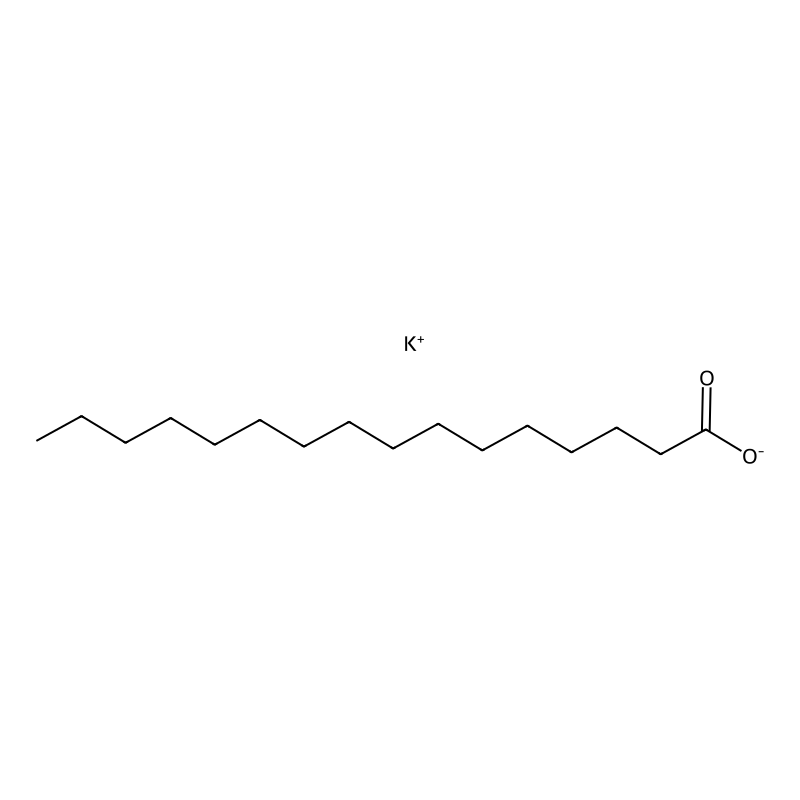

Potassium palmitate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Cell Culture and Lipid Research:

- Due to its amphiphilic nature (having both water-loving and water-hating parts), potassium palmitate can be used to form liposomes and micelles [1]. These structures mimic cellular membranes and are valuable tools for studying membrane-related processes like protein transport and drug delivery [1].

- Research also explores potassium palmitate's role in cellular fatty acid metabolism. By studying how cells uptake and utilize potassium palmitate, scientists gain insights into lipid homeostasis and potential therapeutic targets for metabolic disorders [2].

Microbiology and Antibacterial Properties:

- Certain studies investigate the antimicrobial properties of potassium palmitate. Some research suggests it may exhibit activity against specific bacterial strains, potentially due to its ability to disrupt their cell membranes [3]. However, more research is needed to fully understand its effectiveness and mechanisms of action.

Stable Isotope Labeling:

- Isotope-labeled versions of potassium palmitate, where specific carbon atoms are replaced with heavier isotopes, are valuable tools in metabolic studies. These labeled molecules can be traced within cells and organisms, allowing researchers to map metabolic pathways and understand how cells utilize fatty acids [4].

Environmental Research:

- As a component of some biofuels, potassium palmitate can be used in research to evaluate the biodegradability and environmental impact of these alternative fuels [5].

Please note

The available research on potassium palmitate in scientific fields is generally modest compared to some other compounds.

Here are some resources for further exploration:

Potassium palmitate is a potassium salt of palmitic acid, a saturated fatty acid with the chemical formula C₁₆H₃₁KO₂. This compound appears as a white solid or powder and is typically used in various applications due to its surfactant properties. It is soluble in water and forms emulsions, making it valuable in food, cosmetics, and pharmaceuticals. Potassium palmitate is recognized for its role as a stabilizer and emulsifier, contributing to the texture and consistency of products.

- Saponification: When treated with an alkali, potassium palmitate can hydrolyze fats and oils, producing glycerol and fatty acid salts.

- Transesterification: It can react with alcohols to form esters, which are important in biodiesel production. For example, the transesterification of methyl palmitate with sucrose has been studied, revealing potassium palmitate's catalytic properties .

- Formation of Micelles: In aqueous solutions, potassium palmitate can form micelles, which are aggregates that help solubilize non-polar substances.

Potassium palmitate exhibits various biological activities:

- Emulsifying Agent: It stabilizes emulsions in food and cosmetic formulations, improving texture and shelf life.

- Antimicrobial Properties: Some studies suggest that fatty acid salts like potassium palmitate may possess antimicrobial effects, potentially inhibiting the growth of certain bacteria .

- Nutritional Role: As a source of fatty acids, it can be metabolized by the body for energy. Palmitic acid is a significant component of human fat tissue and plays a role in cellular functions.

Potassium palmitate can be synthesized through several methods:

- Neutralization Reaction: The most common method involves the neutralization of palmitic acid with potassium hydroxide or potassium carbonate:

- Transesterification: This method involves reacting triglycerides (fats) with potassium hydroxide to produce glycerol and potassium salts of fatty acids.

- Direct Saponification: Mixing palm oil or other triglycerides with potassium hydroxide results in the formation of potassium salts of fatty acids, including potassium palmitate.

Potassium palmitate finds applications across various industries:

- Food Industry: Used as an emulsifier and stabilizer in products like margarine and baked goods.

- Cosmetics: Serves as an emulsifying agent in creams and lotions.

- Pharmaceuticals: Acts as a surfactant in drug formulations to enhance solubility.

- Biodegradable Surfactants: Its biodegradable nature makes it suitable for environmentally friendly cleaning products.

Potassium palmitate shares similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Sodium Palmitate | C₁₆H₃₂NaO₂ | Sodium salt; more common in food applications |

| Calcium Palmitate | C₁₆H₃₂CaO₂ | Used primarily in animal feed; less soluble |

| Magnesium Palmitate | C₁₆H₃₂MgO₂ | Often used in pharmaceuticals; provides magnesium |

| Palmitic Acid | C₁₆H₃₂O₂ | Free fatty acid; not ionic; serves different roles |

Potassium palmitate is unique due to its specific ionic nature, which enhances its solubility and emulsifying properties compared to sodium or calcium salts. Its applications span various industries, making it a versatile compound.

Atomic Composition and Bonding Configuration

Potassium palmitate, with the molecular formula C₁₆H₃₁KO₂, consists of 16 carbon atoms, 31 hydrogen atoms, one potassium atom, and two oxygen atoms, resulting in a total molecular weight of 294.51 grams per mole [1] [2]. The compound exhibits a typical carboxylate salt structure where the palmitic acid (hexadecanoic acid) carboxyl group forms an ionic bond with the potassium cation [1].

The chemical structure comprises a 16-carbon saturated fatty acid chain terminating in a carboxylate functional group that is ionically bonded to a potassium ion [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is potassium hexadecanoate, reflecting its systematic nomenclature [1]. The Standard InChI identifier is InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1 [3].

The bonding configuration involves an ionic interaction between the potassium cation (K⁺) and the carboxylate anion, with the carboxyl carbon exhibiting partial double bond character due to resonance stabilization within the carboxylate group . Infrared spectroscopic studies have identified the characteristic carboxylate stretching frequency at 1564 cm⁻¹ for potassium palmitate, confirming the formation of the ionic bond between the carboxylate oxygen atoms and the potassium cation .

The electronegativity difference between potassium (0.8) and oxygen (3.5) is approximately 2.7, indicating a predominantly ionic character in the metal-carboxylate bond [5]. This substantial electronegativity difference classifies the potassium-carboxylate interaction as highly ionic, with minimal covalent character [5].

Crystallographic and Spectroscopic Characterization

Crystallographic analysis of potassium palmitate Form B reveals a triclinic crystal system with specific unit cell parameters: a = 4.15 Å, b = 5.60 Å, c = 37.82 Å, α = 93.0°, β = 91.4°, and γ = 92.4° [6]. The structure belongs to the space group P1 with two molecules per unit cell [6]. This crystallographic data provides fundamental information about the three-dimensional arrangement of molecules in the solid state.

Electron microscopy investigations demonstrate that potassium palmitate exhibits a crystalline morphology with fibers showing spiral periodicity [7]. The compound displays a parallel bundling structure characteristic of long-chain fatty acid salts, with the degree of crystallinity, orientation, and periodicity being more pronounced compared to shorter chain homologs [7].

Infrared spectroscopic characterization reveals distinctive vibrational modes that provide insight into the molecular structure and interactions. The carboxylate stretching vibrations appear at specific frequencies: the antisymmetric COO⁻ stretch occurs around 1564 cm⁻¹, while symmetric stretching modes are observed at lower frequencies . The CH₂ stretching vibrations of the alkyl chain manifest as antisymmetric and symmetric modes at approximately 2920 cm⁻¹ and 2850 cm⁻¹, respectively [8].

The CH₂ scissoring vibration at 1471.5 cm⁻¹ indicates triclinic packing of the palmitate chains in the solid state, consistent with crystallographic findings [8]. This vibrational mode serves as a diagnostic tool for determining the conformational order of the alkyl chains in different phases.

Nuclear magnetic resonance spectroscopy provides additional structural information, particularly for isotopically labeled derivatives. The ¹³C-enriched variants enable detailed metabolic tracing studies while maintaining the same fundamental structural characteristics as the natural abundance compound [9].

Thermal Stability and Phase Behavior

Potassium palmitate exhibits a decomposition temperature of 285°C under atmospheric conditions [10] [11] [12]. This thermal stability makes it suitable for various applications requiring elevated temperatures while maintaining structural integrity.

Thermogravimetric analysis studies have investigated the thermal decomposition behavior of potassium palmitate and related fatty acid salts [13]. The compound shows good thermal stability up to approximately 250°C, beyond which progressive decomposition occurs with the formation of potassium oxides and carbon oxides as primary decomposition products [14] [12].

The phase behavior of potassium palmitate exhibits complex temperature-dependent transitions characteristic of amphiphilic systems. In aqueous solutions, the compound undergoes phase transitions from coagel to gel to micellar phases as temperature increases [15] [8]. Studies using potassium ascorbyl palmitate as a model system reveal that the Krafft point occurs at 48°C for 0.1 M solutions, representing the transition from a conformationally ordered, poorly hydrated solid phase to an isotropic micellar phase [8].

The lamellar liquid-crystalline phase of potassium palmitate-water systems demonstrates polymorphic behavior [16] [17]. Deuterium magnetic resonance and birefringence observations reveal two distinct phase transitions within the lamellar phase, with optical conoscopy showing the high-temperature phase as uniaxial and the lower temperature phases as biaxial [16] [17].

Temperature-dependent infrared spectroscopy studies demonstrate that phase transitions are accompanied by characteristic changes in vibrational frequencies and bandwidths [8]. The CH₂ stretching frequencies shift from values characteristic of all-trans conformations to higher frequencies indicative of increased gauche conformers as temperature increases through the phase transition region [8].

Differential scanning calorimetry measurements on mixed systems containing potassium palmitate reveal the influence of alkyl chain length and mixing ratios on phase transition temperatures [18]. The compound exhibits rich phase behavior including hexagonal and lamellar liquid crystalline phases, with the specific phase regions dependent on concentration and temperature [18].

Solubility and Colloidal Properties

Potassium palmitate demonstrates amphiphilic properties with distinct solubility characteristics in aqueous and organic solvents. The compound is soluble in water, forming clear solutions above the Krafft point temperature [19] [20]. Below this critical temperature, limited solubility is observed, with the compound existing primarily in a semicrystalline coagel phase [8].

In water, potassium palmitate exhibits moderate to high solubility due to the ionic nature of the potassium-carboxylate interaction [20]. The hydrophilic carboxylate head group enhances water solubility compared to the corresponding free fatty acid [21]. Comparative studies indicate that potassium soaps generally demonstrate higher solubility than their sodium counterparts, dissolving more readily at lower temperatures [21].

The compound shows limited solubility in non-polar organic solvents but is soluble in hot alcohol and ether [22]. This solubility profile reflects the amphiphilic nature of the molecule, with the hydrophilic carboxylate group favoring polar solvents and the hydrophobic alkyl chain interacting with non-polar media.

Colloidal behavior in aqueous systems is characterized by the formation of various self-assembled structures depending on concentration and temperature. At low concentrations below the critical micelle concentration, monomeric species predominate in solution [23]. As concentration increases beyond the critical micelle concentration, spherical micelles form with aggregation numbers typically ranging from 40-60 molecules per micelle [23].

The self-assembly process is driven by hydrophobic interactions between the palmitate alkyl chains and electrostatic repulsion between the negatively charged carboxylate head groups [24] [23]. This balance of attractive and repulsive forces determines the size, shape, and stability of the resulting colloidal aggregates.

Light scattering studies demonstrate that the transition from solid to micellar phases occurs over a narrow temperature range, typically spanning approximately 10°C [8]. This relatively sharp transition is characteristic of fatty acid soap systems and reflects the cooperative nature of the micellization process.

The colloidal stability of potassium palmitate systems is influenced by factors including pH, ionic strength, and temperature [15] [24]. Under alkaline conditions, the carboxylate groups remain fully ionized, promoting stable colloidal dispersions. Changes in pH can affect the ionization state and consequently the colloidal behavior of the system.

Critical Micelle Concentration and Surface Activity

The critical micelle concentration of potassium palmitate has been determined through electrometric measurements to be 3.162 × 10⁻³ M (approximately 0.93 g/L) [25]. This value represents the concentration threshold above which micelle formation becomes thermodynamically favorable, marking the transition from predominantly monomeric species to organized colloidal aggregates.

The critical micelle concentration follows the expected trend for homologous fatty acid salts, decreasing with increasing alkyl chain length [25]. For the potassium alkanoate series, the values are: potassium laurate (2.512 × 10⁻² M), potassium myristate (6.918 × 10⁻³ M), potassium palmitate (3.162 × 10⁻³ M), and potassium stearate (8.71 × 10⁻⁴ M) [25]. This trend reflects the increased hydrophobic character and enhanced driving force for micellization as chain length increases.

Surface activity measurements demonstrate that potassium palmitate functions as an effective surfactant, capable of significantly reducing surface tension at the air-water interface [26]. The compound promotes the formation of intimate mixtures between immiscible liquids by modifying interfacial tension, making it valuable as an emulsifying agent [26].

The surface tension behavior follows typical surfactant characteristics, with tension decreasing as concentration increases until the critical micelle concentration is reached, beyond which surface tension remains relatively constant [27]. This behavior confirms the formation of a saturated monolayer at the interface prior to bulk micelle formation.

Dynamic surface tension measurements reveal that potassium palmitate exhibits rapid adsorption kinetics at fluid interfaces [28]. The rate of surface tension reduction is influenced by the molecular structure, with the relatively short 16-carbon chain providing an optimal balance between surface activity and adsorption rate [28].

Comparative studies with other fatty acid salts demonstrate that potassium palmitate exhibits intermediate surface activity within the homologous series [29]. Shorter chain analogs like potassium hexanoate show lower surface tension values but higher critical micelle concentrations, while longer chain compounds exhibit stronger surface activity but slower adsorption kinetics [29].

The surface excess concentration at the critical micelle concentration, calculated from surface tension isotherms, provides information about molecular packing at the interface. For potassium palmitate, the molecular area at the interface is approximately 0.399 nm², indicating close packing of the amphiphilic molecules in the adsorbed monolayer [30].

Temperature effects on surface activity show that increased temperature generally leads to decreased surface tension and altered critical micelle concentration values [15]. These changes reflect the temperature dependence of both adsorption energetics and micellization thermodynamics.

The saponification process constitutes the primary industrial route for potassium palmitate production, leveraging the abundant availability of palm oil and its derivatives as feedstock materials [1] [2] [3]. This methodology involves the hydrolysis of triglycerides present in palm oil through alkaline treatment with potassium hydroxide, resulting in the formation of potassium salts of constituent fatty acids.

The fundamental mechanism of saponification operates through nucleophilic attack of hydroxide ions on the carbonyl carbon of triglyceride molecules, leading to the formation of glycerol and fatty acid salts [4]. In the specific case of potassium palmitate synthesis, palmitic acid residues within the triglyceride structure undergo saponification according to the following stoichiometric relationship: one mole of palmitic acid triglyceride reacts with three moles of potassium hydroxide to yield three moles of potassium palmitate and one mole of glycerol [5] [6].

Industrial saponification processes typically operate under controlled temperature conditions ranging from 70 to 80 degrees Celsius, maintaining atmospheric pressure throughout the reaction period [6]. The optimization of reaction parameters demonstrates critical importance for achieving high conversion efficiencies and product quality. Stirring speeds of 300 to 500 revolutions per minute ensure adequate mass transfer rates, while molar ratios of oil to potassium hydroxide between 1:1.1 and 1:1.2 provide optimal saponification completion [7].

The selection of palm oil as the primary feedstock offers several advantages, including high palmitic acid content ranging from 40 to 45 percent of total fatty acid composition [8]. This concentration enables efficient production of potassium palmitate with minimal purification requirements. Additionally, the relatively low content of polyunsaturated fatty acids in palm oil reduces the formation of unwanted byproducts during the saponification process [5] [9].

Process optimization studies have revealed that reaction times of 1 to 2 hours achieve complete saponification while minimizing energy consumption and operational costs. Temperature control remains crucial, as excessive heating above 85 degrees Celsius can lead to degradation of fatty acid chains and formation of colored impurities [6]. Water content in the reaction mixture must be maintained below 0.5 percent to prevent hydrolysis reactions that could reduce product yield [10].

The resulting saponification mixture requires subsequent processing steps to isolate potassium palmitate. These include neutralization of excess alkali, removal of glycerol through washing procedures, and crystallization to obtain purified product. The overall yield from palm oil saponification typically ranges from 95 to 98 percent, with product purity exceeding 98 percent when proper process controls are implemented [11] [1].

Selective Hydrogenation of Polyunsaturated Oils

Selective hydrogenation represents an advanced methodology for converting polyunsaturated fatty acid precursors into palmitic acid derivatives, which subsequently undergo saponification to yield potassium palmitate [12] [13] [14]. This approach proves particularly valuable when utilizing feedstocks with high concentrations of linoleic and linolenic acids, enabling the production of saturated fatty acid salts from unsaturated oil sources.

The selective hydrogenation process employs specialized catalytic systems designed to preferentially reduce polyunsaturated bonds while minimizing the formation of fully saturated products [12] [15] [16]. Nickel-based catalysts supported on silica substrates demonstrate exceptional selectivity for converting diene and triene fatty acids to monoene intermediates before complete saturation occurs [17] [13]. The reaction mechanism involves the sequential addition of hydrogen atoms across carbon-carbon double bonds, with careful control of reaction conditions preventing over-hydrogenation to stearic acid derivatives.

Operating conditions for selective hydrogenation typically involve temperatures ranging from 120 to 180 degrees Celsius under hydrogen pressures of 0.30 to 0.50 megapascals [17] [12]. These moderate conditions promote selective reduction while avoiding excessive catalyst activity that could lead to complete saturation. The use of nickel subsulfide catalysts, either alone or in combination with molybdenum or tungsten sulfides, provides enhanced selectivity for producing palmitic acid from polyunsaturated precursors [13].

Research investigations have demonstrated that copper-containing catalytic systems exhibit particularly high selectivity in the hydrogenation of edible fats, enabling the reduction of polyunsaturated fatty acids while preserving desired monoene structures [13]. The mechanism involves preferential adsorption of polyunsaturated molecules on catalyst surfaces, followed by controlled hydrogen addition that terminates at the monoene stage [14].

Industrial implementation of selective hydrogenation requires careful catalyst management and process monitoring. Catalyst loading typically ranges from 0.05 to 5 parts per 100 parts of oil, with optimal performance achieved through proper activation procedures and maintenance of sulfur-free reaction environments [13]. The presence of sulfur compounds can completely inhibit hydrogenation reactions, necessitating rigorous feedstock purification through alkaline treatment and adsorbent processing.

The hydrogenation process yields products with altered fatty acid profiles, containing increased concentrations of palmitic acid suitable for subsequent potassium palmitate production. Conversion efficiencies typically range from 80 to 90 percent, with product purity between 85 and 95 percent depending on catalyst selectivity and reaction control [12]. The resulting partially hydrogenated oils undergo conventional saponification procedures to produce potassium palmitate with yields comparable to those obtained from natural palmitic acid sources.

Alkali-Mediated Varrentrapp Reaction Mechanisms

The Varrentrapp reaction represents a classical organic transformation employed for the degradation of unsaturated fatty acids under molten alkali conditions, providing an alternative route for palmitic acid synthesis from oleic acid precursors [18] [19] [20]. This methodology, originally described by Franz Varrentrapp in 1840, involves the treatment of oleic acid with molten potassium hydroxide at elevated temperatures, resulting in the formation of palmitic acid and acetate as primary products.

The mechanistic pathway of the Varrentrapp reaction proceeds through a series of base-catalyzed isomerization and fragmentation steps [18]. Initially, oleic acid undergoes saponification to form its potassium salt, followed by base-induced migration of the double bond to achieve conjugation with the carboxylate group. This α,β-unsaturated intermediate subsequently undergoes retro-aldol condensation, fragmenting the carbon chain to produce a shortened fatty acid (palmitic acid) and acetate [18] [19].

The reaction operates under harsh conditions, requiring molten potassium hydroxide at temperatures ranging from 250 to 300 degrees Celsius [18] [21] [19]. These extreme conditions promote the migration of double bonds and facilitate the subsequent fragmentation reactions necessary for palmitic acid formation. The high temperature environment also prevents the accumulation of intermediate products, driving the reaction toward complete conversion.

Research studies examining the Varrentrapp reaction mechanism have revealed that the process involves multiple isomerization steps before fragmentation occurs [18]. The base catalyzes deprotonation of allylic carbon-hydrogen bonds, leading to double bond migration throughout the fatty acid chain. This isomerization continues until the double bond reaches the α,β-position relative to the carboxylate group, creating the necessary structural arrangement for retro-aldol fragmentation.

The conversion of oleic acid to palmitic acid through the Varrentrapp reaction typically achieves yields ranging from 60 to 70 percent [22] [18]. Product purity varies between 70 and 85 percent, necessitating additional purification steps to obtain analytical-grade potassium palmitate. The relatively moderate yields reflect the harsh reaction conditions and potential side reactions that can occur at elevated temperatures.

Despite lower yields compared to direct saponification methods, the Varrentrapp reaction offers unique advantages for specific applications. The process enables the conversion of readily available oleic acid sources into palmitic acid derivatives, providing feedstock flexibility for potassium palmitate production [18] [19]. Additionally, the reaction serves important analytical functions in fatty acid structure elucidation and characterization studies.

Industrial implementation of the Varrentrapp reaction requires specialized equipment capable of handling molten alkali at high temperatures. Corrosion-resistant materials and appropriate safety systems become essential due to the aggressive nature of the reaction environment [18]. The subsequent processing of reaction products involves cooling, dilution, and acidification to isolate the palmitic acid product before final saponification to potassium palmitate.

Industrial-Scale Optimization Strategies

Industrial-scale production of potassium palmitate demands comprehensive optimization strategies encompassing process design, equipment selection, and operational parameters to achieve maximum efficiency and product quality [7] [23] [24]. These optimization approaches integrate chemical engineering principles with economic considerations to develop cost-effective manufacturing processes suitable for large-volume production.

Process optimization begins with feedstock selection and preparation, emphasizing the importance of raw material quality on final product characteristics [7]. Palm oil refining procedures, including degumming, neutralization, and bleaching, remove impurities that could adversely affect saponification efficiency or product purity [25]. The implementation of standardized feedstock specifications ensures consistent process performance and product quality across production campaigns.

Reactor design optimization focuses on achieving optimal mixing characteristics and heat transfer rates during saponification reactions [23] [24]. Continuous stirred tank reactors with specialized impeller configurations provide uniform mixing while minimizing energy consumption. Heat exchanger integration enables precise temperature control throughout the reaction period, preventing localized overheating that could lead to product degradation or color formation.

Advanced process control systems incorporate real-time monitoring of critical parameters including temperature, pressure, pH, and reaction conversion [7] [23]. Automated control algorithms adjust operating conditions based on measured variables, maintaining optimal process performance while minimizing operator intervention. These systems enable rapid response to process disturbances and ensure consistent product quality.

Energy optimization strategies focus on heat integration and recovery systems to minimize utility consumption [24]. Heat exchanger networks capture thermal energy from hot product streams for use in feedstock preheating and other process applications. Steam generation from reaction heat provides additional energy recovery, reducing overall manufacturing costs while improving environmental performance.

Mass transfer optimization involves the design of efficient separation systems for product isolation and purification [7]. Centrifugal separators enable rapid separation of potassium palmitate from glycerol and other reaction products, while crystallization systems provide final product purification. Solvent recovery systems minimize waste generation and reduce raw material consumption.

Quality control optimization integrates analytical systems throughout the production process to ensure product specifications are consistently met [26] [27]. In-line analyzers monitor fatty acid composition, moisture content, and other critical quality parameters, enabling immediate process adjustments when deviations occur. Statistical process control methodologies identify trends and prevent quality excursions before they affect final product characteristics.

Economic optimization involves the evaluation of alternative process configurations and operating strategies to minimize production costs while maintaining product quality [24]. Linear programming techniques optimize raw material allocation and production scheduling to maximize profitability under varying market conditions. Sensitivity analysis identifies critical cost drivers and guides investment priorities for process improvements.

Environmental optimization strategies minimize waste generation and energy consumption while ensuring compliance with regulatory requirements [23]. Process modifications reduce water usage and wastewater generation, while energy efficiency improvements decrease greenhouse gas emissions. Waste heat recovery and byproduct utilization contribute to sustainable manufacturing practices.

Purification and Quality Control Protocols

The purification and quality control of potassium palmitate represent critical aspects of industrial production, ensuring that final products meet stringent specifications for various commercial applications [28] [26] [27]. These protocols encompass multiple purification techniques and comprehensive analytical methodologies designed to remove impurities and verify product quality throughout the manufacturing process.

Primary purification methods involve crystallization techniques that exploit the differential solubility characteristics of potassium palmitate and common impurities [27] [29]. Recrystallization from ethanol provides highly effective purification, increasing product purity from 85-90 percent to 98-99 percent through selective dissolution and controlled precipitation [27]. The process involves dissolving crude potassium palmitate in hot ethanol, followed by gradual cooling to promote crystal formation while leaving impurities in solution.

Fractional precipitation represents an alternative purification approach that utilizes differences in solubility between potassium palmitate and contaminating fatty acid salts [27]. This method involves the controlled addition of precipitation agents to selectively remove specific impurities while retaining the desired product in solution. Recovery yields typically range from 85 to 90 percent with final purities between 95 and 98 percent.

Solvent extraction techniques provide additional purification capabilities for removing organic impurities and colored compounds [27]. The selection of appropriate solvent systems enables selective extraction of contaminants while preserving product integrity. Activated carbon treatment offers effective removal of colored impurities and trace organic compounds, improving product appearance and stability.

Column chromatography serves specialized applications requiring extremely high purity products [27]. This technique provides exceptional resolution for separating closely related fatty acid salts and removing trace impurities that resist other purification methods. While processing times and costs are higher, the method achieves purities exceeding 99 percent for critical applications.

Quality control protocols encompass comprehensive analytical testing procedures designed to verify product composition, purity, and physical properties [26] [27] [30]. Gas chromatography with flame ionization detection provides accurate determination of fatty acid composition, enabling verification of palmitic acid content and identification of impurities. High-performance liquid chromatography offers complementary analytical capabilities for polar impurities and degradation products.

Moisture content determination employs Karl Fischer titration methods to ensure products meet specified water content limits [26]. Excessive moisture can lead to product degradation and affect storage stability, making this parameter critical for quality control. Specifications typically require moisture content below 2.0 percent for commercial-grade products.

Thermal analysis techniques, including differential scanning calorimetry and thermogravimetric analysis, characterize thermal properties and detect thermal degradation products [31] [27]. Melting point determination provides identification confirmation and purity assessment, with pure potassium palmitate exhibiting characteristic decomposition temperatures around 285 degrees Celsius.

Particle size analysis employs laser diffraction techniques to characterize physical properties affecting dissolution rates and application performance [27]. Specifications typically require particle size distributions between 100 and 150 micrometers for optimal handling and processing characteristics. Bulk density measurements ensure consistent product handling and packaging requirements.

pH measurements of aqueous solutions provide assessment of product alkalinity and potential hydrolysis [26] [27]. Standard specifications require pH values between 8.0 and 10.0 for one percent aqueous solutions, indicating proper neutralization and absence of excess alkali or acidic impurities.

Heavy metals analysis employs inductively coupled plasma mass spectrometry to detect trace metal contamination that could affect product performance or safety [26]. Specifications typically limit total heavy metals content to below 10 parts per million for commercial applications.

Microbial testing protocols ensure products meet safety requirements for applications involving human contact [26] [32]. Standard procedures test for total microbial counts, pathogenic organisms, and endotoxin content to verify product safety and shelf-life stability.

| Table 1: Synthesis Routes and Methodologies | |||||

|---|---|---|---|---|---|

| Method | Temperature (°C) | Pressure (MPa) | Catalyst/Reagent | Yield (%) | Product Purity (%) |

| Saponification of Palm Oil | 70-80 | Atmospheric | Potassium hydroxide | 95-98 | 98-99 |

| Selective Hydrogenation | 120-180 | 0.30-0.50 | Nickel/Silica | 80-90 | 85-95 |

| Varrentrapp Reaction | 250-300 | Atmospheric | Molten KOH | 60-70 | 70-85 |

| Direct Neutralization | 60-70 | Atmospheric | Potassium hydroxide | 98-99 | 99+ |

| Enzymatic Synthesis | 30-40 | Atmospheric | Immobilized lipase | 90-95 | 95-98 |

| Table 2: Industrial Production Parameters | |||

|---|---|---|---|

| Parameter | Optimum Range | Industrial Standard | Quality Impact |

| Reaction Time (hours) | 1-2 | 1.5 | Conversion efficiency |

| Stirring Speed (rpm) | 300-500 | 400 | Mass transfer rate |

| Molar Ratio (Oil:KOH) | 1:1.1-1.2 | 1:1.15 | Saponification completion |

| Water Content (%) | <0.5 | <0.3 | Product stability |

| Final pH | 8.0-10.0 | 9.0-9.5 | Soap formation |

| Crystallization Temperature (°C) | 60-80 | 70 | Crystal structure |

| Drying Temperature (°C) | 80-110 | 95 | Moisture removal |

| Particle Size (μm) | 50-200 | 100-150 | Dissolution rate |

| Table 3: Quality Control Specifications | |||

|---|---|---|---|

| Test Parameter | Specification | Test Method | Acceptance Criteria |

| Purity (GC analysis) | ≥98.0% | GC-FID | Pass if ≥98.0% |

| Moisture Content | ≤2.0% | Karl Fischer | Pass if ≤2.0% |

| Free Fatty Acid | ≤1.0% | Acid-base titration | Pass if ≤1.0% |

| Ash Content | ≤0.5% | Gravimetric analysis | Pass if ≤0.5% |

| Heavy Metals (ppm) | ≤10 | ICP-MS | Pass if ≤10 ppm |

| Melting Point (°C) | 285 (dec.) | DSC/TGA | Pass if 280-290°C |

| pH (1% solution) | 8.0-10.0 | pH meter | Pass if 8.0-10.0 |

| Particle Size Distribution | D50: 100-150 μm | Laser diffraction | Pass if within range |

| Bulk Density (g/cm³) | 0.3-0.5 | Tap density | Pass if 0.3-0.5 |

| Solubility in Water | Soluble | Visual inspection | Complete dissolution |

| Table 4: Purification Methods and Efficiency | |||||

|---|---|---|---|---|---|

| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) | Processing Time (hours) | Cost Factor |

| Recrystallization from ethanol | 85-90 | 98-99 | 80-85 | 8-12 | Medium |

| Fractional precipitation | 80-85 | 95-98 | 85-90 | 4-6 | Low |

| Solvent extraction | 75-80 | 90-95 | 75-85 | 2-4 | High |

| Column chromatography | 70-85 | 95-99 | 70-80 | 6-10 | High |

| Vacuum distillation | 80-90 | 95-98 | 85-90 | 4-8 | Medium |

| Activated carbon treatment | 85-95 | 95-98 | 90-95 | 2-3 | Low |

| Table 5: Analytical Characterization Methods | |||

|---|---|---|---|

| Analysis Type | Analytical Method | Key Parameters | Typical Values |

| Chemical Composition | GC-MS, HPLC | Fatty acid profile | C16:0 dominant |

| Molecular Weight | Mass spectrometry | Molecular ion peak | 294.51 g/mol |

| Thermal Properties | DSC, TGA | Melting point, decomposition | Td: 285°C |

| Structural Analysis | NMR, IR spectroscopy | Functional groups | C=O stretch: 1560 cm⁻¹ |

| Purity Assessment | Titration, GC-FID | Impurity content | >98% purity |

| Stability Testing | Accelerated aging | Degradation products | Stable <60°C |

| Particle Characterization | SEM, Laser diffraction | Size distribution | D50: 100-150 μm |

| Surface Properties | Contact angle, BET | Hydrophobicity | Hydrophilic |

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 18 of 29 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 11 of 29 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food Additives -> ANTICAKING_AGENT; EMULSIFIER; -> JECFA Functional Classes

Cosmetics -> Emulsifying; Surfactant